Exclusive Pharmacopoeial Impurity Designation
The European Pharmacopoeia (EP) monograph for Albendazole designates this compound as Impurity G, and the United States Pharmacopeia (USP) monograph for Fenbendazole designates it as Related Compound B [1]. The USP reference standard is a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025, carrying lot-specific certificates of analysis with valid-use dates and traceable mass balance . Competing impurities (Albendazole EP Impurities A–F or Fenbendazole Related Compound A) are chemically distinct and cannot serve as substitutes because they represent different process-related or degradant species with different retention characteristics and acceptance criteria.
| Evidence Dimension | Pharmacopoeial identity and regulatory exclusivity for impurity testing |
|---|---|
| Target Compound Data | Albendazole EP Impurity G / Fenbendazole USP Related Compound B; mandated by EP and USP monographs for albendazole and fenbendazole impurity profiling |
| Comparator Or Baseline | Albendazole EP Impurity A (5-propylthio-1H-benzimidazol-2-amine), Impurity B, C, D, E, F; Fenbendazole USP Related Compound A (methyl (1H-benzimidazol-2-yl)carbamate); none are interchangeable with Impurity G / Related Compound B |
| Quantified Difference | Exclusive regulatory designation—no alternative compound is permitted for the compendial peak identification and quantification of the 5-chloro impurity |
| Conditions | EP and USP monograph specifications for albendazole and fenbendazole active pharmaceutical ingredients |
Why This Matters
Procurement of the correct pharmacopoeial reference standard is non-negotiable for regulatory submission; using the wrong impurity standard leads to method validation failure and non-compliance with ICH Q3A/Q3B.
- [1] ChemWhat. Albendazole EP Impurity G, CAS 20367-38-8: regulatory compliance data and EP monograph reference. View Source
